molecular formula C7H7BrN2O B8584706 N-((4-bromopyridin-2-yl)methyl)formamide

N-((4-bromopyridin-2-yl)methyl)formamide

Cat. No.: B8584706
M. Wt: 215.05 g/mol
InChI Key: CFUGRRFQAUNZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-bromopyridin-2-yl)methyl)formamide is a useful research compound. Its molecular formula is C7H7BrN2O and its molecular weight is 215.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

N-[(4-bromopyridin-2-yl)methyl]formamide

InChI

InChI=1S/C7H7BrN2O/c8-6-1-2-10-7(3-6)4-9-5-11/h1-3,5H,4H2,(H,9,11)

InChI Key

CFUGRRFQAUNZDB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)CNC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20.00 g of C-(4-bromopyridin-2-yl)methylamine are taken up in 60 ml of formic acid and the solution is heated to reflux over 3 hours. The reaction solution is cooled to room temperature and concentrated by evaporation, and the residue is taken up in saturated aqueous sodium hydrogencarbonate solution (300 ml) and the aqueous solution is extracted with dichloromethane (3×300 ml). The combined organic phases are washed with water (300 ml), dried over sodium sulphate and concentrated by evaporation. The title compound is identified on the basis of the Rf value from the residue by means of flash chromatography (SiO2 60F).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 500-mL round-bottom flask, was placed (4-bromopyridin-2-yl)methanamine (compound 39.1, 8.0 g, crude) and formic acid (200 mL). The solution was stirred for 2 h at 100° C., then cooled and the pH was adjusted to 7 by careful and slow addition of aqueous sodium carbonate (sat.). The aqueous phase was extracted with ethyl acetate (3×200 mL) and the combined organic layers were washed with brine (3×30 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate as the eluent to yield the title compound as a yellow oil (8.0 g, 90% pure, 65% yield over 2 steps).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
65%

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